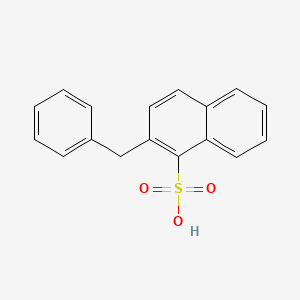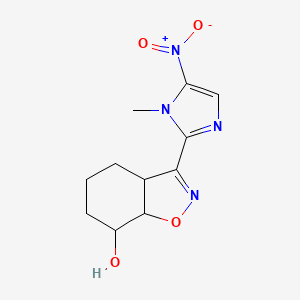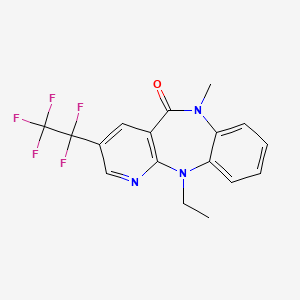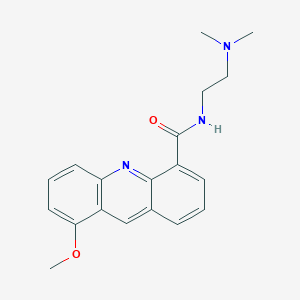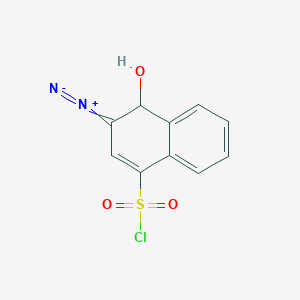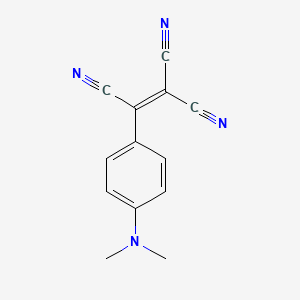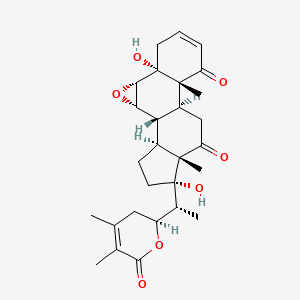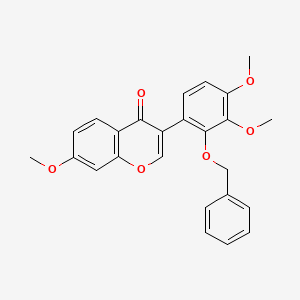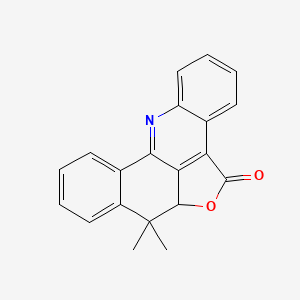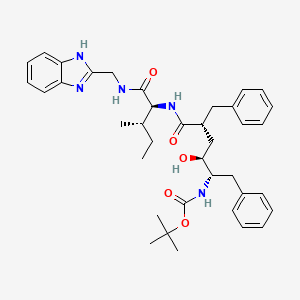
1,3-Naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy- is a complex organic compound with the molecular formula C10H8N2O7S2. It is a derivative of naphthalene, characterized by the presence of two sulfonic acid groups, two amino groups, and one hydroxyl group. This compound is known for its applications in various scientific fields due to its unique chemical properties .
Méthodes De Préparation
The synthesis of 1,3-naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy- typically involves multi-step chemical reactions. One common method includes the sulfonation of naphthalene followed by nitration, reduction, and subsequent hydroxylation. Industrial production methods often utilize controlled reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and reagents used are crucial for optimizing the synthesis process .
Analyse Des Réactions Chimiques
1,3-Naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically convert nitro groups to amino groups.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often involving the sulfonic acid groups. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents.
Applications De Recherche Scientifique
1,3-Naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound’s derivatives are used in staining techniques for microscopy.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy- involves its interaction with various molecular targets. The presence of amino and hydroxyl groups allows it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes .
Comparaison Avec Des Composés Similaires
1,3-Naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy- can be compared with other naphthalenedisulfonic acid derivatives such as:
1,5-Naphthalenedisulfonic acid (Armstrong’s acid): Known for its use in dye synthesis.
6-Amino-1,3-naphthalenedisulfonic acid disodium salt: Used in the preparation of cyanine dye compounds.
1-Naphthol-3,6-disulfonic acid: Utilized in various industrial applications. The uniqueness of 1,3-naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy- lies in its specific functional groups, which confer distinct chemical reactivity and applications.
Propriétés
Numéro CAS |
90916-40-8 |
|---|---|
Formule moléculaire |
C10H10N2O7S2 |
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
4,6-diamino-5-hydroxynaphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C10H10N2O7S2/c11-5-2-1-4-6(20(14,15)16)3-7(21(17,18)19)9(12)8(4)10(5)13/h1-3,13H,11-12H2,(H,14,15,16)(H,17,18,19) |
Clé InChI |
JXCSFFDSYCDPCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C(=CC(=C2N)S(=O)(=O)O)S(=O)(=O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



